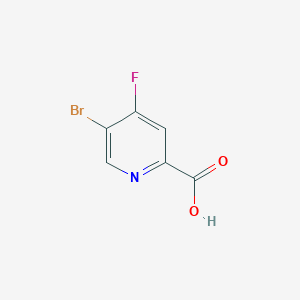

5-Bromo-4-fluoropicolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrFNO2 |

|---|---|

Molecular Weight |

220.00 g/mol |

IUPAC Name |

5-bromo-4-fluoropyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H3BrFNO2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H,10,11) |

InChI Key |

AHZCWQLROSXJID-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

5-Bromo-4-fluoropicolinic acid chemical properties

An In-Depth Technical Guide to 5-Bromo-4-fluoropicolinic Acid: Properties, Reactivity, and Applications in Synthetic Chemistry

Introduction: this compound (CAS No. 1211582-26-1) is a halogenated pyridinecarboxylic acid that serves as a highly versatile and valuable building block for researchers in synthetic chemistry, drug discovery, and materials science.[1][2][3][4] Its structure, featuring a pyridine ring functionalized with a carboxylic acid, a bromine atom, and a fluorine atom, offers a unique combination of reactive sites. This strategic arrangement of functional groups allows for orthogonal chemical modifications, making it an ideal starting point for constructing complex molecular architectures. The presence of bromine provides a handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom can be leveraged to fine-tune the electronic properties, metabolic stability, and binding affinity of target molecules.[5] This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic utility, and safety considerations, designed for professionals in research and development.

Core Chemical and Physical Properties

Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. While specific experimental data for this particular isomer is sparse, we can infer its characteristics and present data from closely related isomers for context.

Key Identifiers and Properties:

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 5-Bromo-4-fluoro-2-pyridinecarboxylic acid | - |

| CAS Number | 1211582-26-1 | [1][2][4] |

| Molecular Formula | C₆H₃BrFNO₂ | [1] |

| Molecular Weight | 219.99 g/mol | [1] |

| SMILES | OC(=O)c1ncc(c(c1)F)Br | [1] |

Physical Properties of Isomeric Compounds (for reference):

| Compound | Melting Point (°C) | Source |

| 5-Bromo-3-fluoropicolinic acid | 175-180 | [6][7] |

| 5-Bromonicotinic acid | 178-180 | [8] |

Solubility and Stability: Based on its structure as a carboxylic acid, this compound is expected to be sparingly soluble in water but should show good solubility in polar organic solvents such as DMSO, methanol, and THF.[8] For long-term viability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to prevent degradation.[9]

Caption: Chemical structure of this compound.

Anticipated Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, an experienced chemist can predict the key features expected in its NMR and mass spectra based on its molecular structure.

-

¹H NMR: The spectrum should feature two distinct signals in the aromatic region for the two protons on the pyridine ring. The proton at the C-3 position will likely appear as a doublet, with its chemical shift influenced by the adjacent fluorine atom. The proton at the C-6 position will also appear as a doublet. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The spectrum is expected to show six signals corresponding to the six unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The four aromatic carbons will have their chemical shifts significantly influenced by the electronegative nitrogen, fluorine, and bromine substituents.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion (M+) peak and the (M+2)+ peak will appear with nearly equal intensity (approximately 1:1 ratio), providing a clear signature for the presence of a single bromine atom.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from its multiple, orthogonally reactive functional groups. This allows for a stepwise and controlled approach to building molecular complexity, a cornerstone of modern drug discovery.[5][10]

-

Carboxylic Acid Group: This functional group is a primary site for modification. It can be readily converted into esters, amides, or acyl chlorides, enabling its use as a scaffold to be linked to other molecular fragments.[8] Amide coupling, in particular, is one of the most common reactions in medicinal chemistry for building potential drug candidates.

-

Bromine Atom: The C-Br bond is an ideal handle for a wide range of transition-metal-catalyzed cross-coupling reactions. This includes Suzuki-Miyaura (for C-C bond formation with boronic acids), Heck (for C-C bond formation with alkenes), Buchwald-Hartwig (for C-N bond formation with amines), and Sonogashira (for C-C bond formation with terminal alkynes) reactions. This reactivity is crucial for elaborating the core structure.[5]

-

Fluorinated Pyridine Ring: The fluorine atom and the pyridine nitrogen make the ring electron-deficient. The fluorine atom can enhance metabolic stability and modulate the pKa of the molecule, which are desirable properties in drug candidates.[5] It also influences the regioselectivity of any potential nucleophilic aromatic substitution reactions.

Caption: Key reaction pathways for this compound.

Representative Synthetic Protocol: Hydrolysis of Nitrile Precursor

A common and effective method for synthesizing picolinic acids is the hydrolysis of the corresponding picolinonitrile. This approach is well-documented for analogous compounds and represents a reliable pathway.[6]

Objective: To synthesize this compound from 5-bromo-4-fluoropicolinonitrile.

Materials:

-

5-bromo-4-fluoropicolinonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir plate and stir bar

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-4-fluoropicolinonitrile (1 equivalent) with concentrated hydrochloric acid (approx. 10 mL per gram of nitrile).

-

Heating: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The causality here is that the high temperature and strong acidic conditions are necessary to drive the complete hydrolysis of the highly stable nitrile group to a carboxylic acid.

-

Monitoring: Allow the reaction to proceed for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 100 g of ice per 10 mL of acid used). This step quenches the reaction and precipitates the solid product, as its solubility is much lower in the cold, diluted aqueous medium.

-

Isolation: Collect the precipitated white or off-white solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with several portions of cold deionized water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.[8]

-

Drying: Dry the purified solid under vacuum to yield the final product, this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The true value of this compound is realized in its application as an intermediate in the synthesis of high-value molecules.

-

Medicinal Chemistry: Halogenated aromatic acids are foundational components in the design of novel therapeutics. This building block is particularly relevant for creating libraries of compounds for screening against various biological targets. Isomeric compounds are used in synthesizing allosteric modulators for A2A receptors, which are targets for insomnia treatments.[7] The fluoro-bromo substitution pattern allows for systematic exploration of a compound's structure-activity relationship (SAR). The development of "beyond Rule of Five" drugs often requires complex scaffolds that can be accessed using such versatile building blocks.[11]

-

Materials Science: Picolinic acid derivatives are excellent ligands for coordinating with metal ions. The resulting organometallic complexes can have interesting photoluminescent or catalytic properties. For example, a related isomer is used to prepare Rhenium (Re) complexes that exhibit high photoluminescence quantum yields, making them suitable for applications in OLEDs or chemical sensors.[7]

-

Agrochemicals: The pyridine ring is a common feature in many herbicides and pesticides. The unique substitution pattern of this molecule makes it a candidate for the synthesis of new agrochemical active ingredients.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. The safety profile for this compound can be inferred from data on its close isomers.[12][13]

GHS Hazard Classification (Anticipated):

| Hazard Class | Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [12][14] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [12][13][14] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [12][13][14] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [9][14] |

Precautionary Measures:

-

Prevention: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Keep the container tightly closed.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

5-Fluoropicolinic acid|107504-08-5. MOLBASE Encyclopedia. [Link]

-

This compound | 1211582-26-1. AA Blocks. [Link]

-

5-Bromo-3-fluoropyridine-2-carboxylic acid | C6H3BrFNO2 | CID 21075872. PubChem. [Link]

-

This compound (1 x 100 mg). Reagentia. [Link]

-

6-Bromo-5-fluoropicolinic Acid | C6H3BrFNO2 | CID 53401194. PubChem. [Link]

-

This compound (1 x 250 mg). Reagentia. [Link]

-

The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Why some targets benefit from beyond rule of five drugs. PMC - NIH. [Link]

-

New Journal of Chemistry Supporting Information. New Journal of Chemistry. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. MDPI. [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | [frontierspecialtychemicals.com]

- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. nbinno.com [nbinno.com]

- 6. 5-BROMO-3-FLUOROPICOLINIC ACID CAS#: 669066-91-5 [m.chemicalbook.com]

- 7. ossila.com [ossila.com]

- 8. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Why some targets benefit from beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Bromo-3-fluoropyridine-2-carboxylic acid | C6H3BrFNO2 | CID 21075872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 6-Bromo-5-fluoropicolinic Acid | C6H3BrFNO2 | CID 53401194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

5-Bromo-4-fluoropicolinic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-4-fluoropicolinic acid, a halogenated pyridine carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, spectral analysis, and potential applications, offering field-proven insights for researchers and developers.

Core Chemical Identity and Properties

This compound is a key synthetic building block. Its structure, featuring a pyridine ring substituted with a bromine atom, a fluorine atom, and a carboxylic acid group, offers multiple reactive sites for the construction of more complex molecules.

Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1211582-26-1 | [1][2][3] |

| Molecular Formula | C₆H₃BrFNO₂ | [2] |

| Molecular Weight | 219.996 g/mol | [2] |

| IUPAC Name | 5-Bromo-4-fluoropyridine-2-carboxylic acid | |

| Appearance | Off-white to white solid (predicted) | |

| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and DMF. |

Strategic Synthesis of this compound

A plausible synthetic pathway would involve the bromination of a fluoropicolinic acid precursor or the fluorination of a bromopicolinic acid derivative. A more likely and efficient route, however, would be the hydrolysis of a corresponding nitrile, 5-bromo-4-fluoropicolinonitrile. This nitrile intermediate is a valuable precursor due to the versatile reactivity of the nitrile group.[4]

Proposed Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol is a representative, experience-based procedure. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 5-Bromo-4-fluoropicolinonitrile (Hypothetical)

The synthesis of the nitrile precursor is a critical first step. This could potentially be achieved through a multi-step process starting from a commercially available pyridine derivative.

Step 2: Hydrolysis of 5-Bromo-4-fluoropicolinonitrile to this compound

Materials:

-

5-Bromo-4-fluoropicolinonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Bromo-4-fluoropicolinonitrile in a suitable amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted starting material or non-acidic impurities.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a concentrated hydrochloric acid solution, which should precipitate the desired carboxylic acid.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Dry the solid product under vacuum to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

-

Nitrile Hydrolysis: This is a classic and reliable method for the synthesis of carboxylic acids from nitriles. The strong acidic conditions protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.

-

Workup Procedure: The acid-base extraction is a standard technique to separate the carboxylic acid product from other components of the reaction mixture. The carboxylic acid is soluble in the basic aqueous phase as its carboxylate salt, while neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous phase regenerates the insoluble carboxylic acid, allowing for its isolation.

Synthesis Workflow Diagram

Caption: A logical workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound. While specific spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromine, fluorine, and carboxylic acid groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the carboxylic acid group will be found at a characteristic downfield position (typically >160 ppm). The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the halogen substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-Br stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.

-

C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.

-

Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic carboxylic acids are valuable scaffolds in the design and synthesis of new pharmaceutical agents. The presence of bromine and fluorine atoms in this compound offers several advantages for drug development:

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, increase binding affinity, and improve the pharmacokinetic profile of a drug candidate.

-

Versatile Synthetic Handle: The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space around the core structure.[4]

-

Bioisosteric Replacement: The carboxylic acid group can act as a bioisostere for other functional groups, enabling the fine-tuning of a molecule's biological activity.

This compound is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds, which are core structures in many biologically active molecules. For instance, similar picolinic acid derivatives are used in the synthesis of inhibitors for various enzymes.

Potential Therapeutic Areas

Given the prevalence of halogenated pyridine motifs in modern pharmaceuticals, this compound could be a key starting material for the development of new drugs in areas such as:

-

Oncology

-

Inflammatory diseases

-

Infectious diseases

-

Neurological disorders

Safety, Handling, and Storage

Hazard Identification (based on analogous compounds):

-

May be harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Causes skin and serious eye irritation.[5]

-

May cause respiratory irritation.[5]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Logical Relationship Diagram for Safety

Caption: Interrelationship of the compound's potential hazards and necessary safety measures.

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel, biologically active molecules. Its unique combination of a pyridine core with bromine, fluorine, and carboxylic acid functionalities provides a versatile platform for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.

References

-

INDOFINE Chemical Company, Inc. Safety Data Sheet: 2-FLUOROPYRIDINE-6-CARBOXYLIC ACID. Available from: [Link]

-

Reagentia. This compound (1 x 100 mg). Available from: [Link]

-

AA Blocks. This compound. CAS Number: 1211582-26-1. Available from: [Link]

-

MOLBASE. 5-Fluoropicolinic acid|107504-08-5. Available from: [Link]

-

Reagentia. This compound (1 x 250 mg). Available from: [Link]

-

PubChem. 6-Bromo-5-fluoropicolinic Acid. National Center for Biotechnology Information. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis. Available from: [Link]

Sources

Solubility and Stability Profile: 5-Bromo-4-fluoropicolinic Acid

Technical Guide for Process Chemistry & Drug Development

Executive Summary

5-Bromo-4-fluoropicolinic acid (CAS: 1211582-26-1) is a highly functionalized pyridine building block used primarily in the synthesis of agrochemicals (auxinic herbicides) and pharmaceutical intermediates.[1] Its utility stems from the orthogonal reactivity of its substituents: the carboxylic acid (C2) allows for esterification/amidation, the 4-fluoro group serves as a handle for nucleophilic aromatic substitution (

However, this high reactivity imposes strict stability constraints. The compound exhibits pH-dependent solubility typical of zwitterionic pyridines but possesses a specific instability window under basic conditions due to the lability of the C4-fluorine atom. This guide provides the physicochemical grounding and experimental frameworks necessary to handle, solubilize, and stabilize this compound.

Physicochemical Characterization

Understanding the ionization state is critical for predicting solubility and stability behavior.

| Property | Value (Experimental/Predicted) | Implications |

| Molecular Formula | MW: 219.99 g/mol | |

| Physical State | White to off-white solid | Hygroscopic potential in salt form. |

| Melting Point | 175–180 °C | High thermal stability in solid state. |

| pKa (COOH) | ~2.5 – 3.0 (Predicted) | Stronger acid than picolinic acid (pKa 5.4) due to electron-withdrawing Br/F. |

| pKa (Pyridine N) | < 1.0 (Predicted) | Extremely weak base; protonation requires concentrated acid. |

| LogP | 1.8 – 2.2 | Moderately lipophilic; poor water solubility at pH < 2. |

Ionization Behavior

At physiological or environmental pH (pH 5–8), the compound exists predominantly as the anionic carboxylate .

-

pH < 2: Neutral/Zwitterionic species (Low aqueous solubility).

-

pH > 4: Anionic species (High aqueous solubility).

Solubility Profile

Aqueous Solubility

The solubility of this compound is governed by the Henderson-Hasselbalch equation.

-

Acidic Media (pH 1-2): Solubility is minimal (< 1 mg/mL). The electron-withdrawing effects of Bromine and Fluorine reduce the basicity of the pyridine nitrogen, preventing significant protonation-driven solubility unless pH is extremely low (< 0).

-

Neutral/Basic Media (pH > 5): Solubility increases dramatically (> 50 mg/mL) as the carboxylic acid deprotonates to form the stable salt.

Organic Solvent Compatibility

For process chemistry (synthesis/crystallization), solvent selection is dictated by the "Like Dissolves Like" principle modified by the compound's polarity.

-

High Solubility: DMSO, DMF, Methanol, Ethanol (Protics facilitate H-bonding).

-

Moderate Solubility: Ethyl Acetate, THF, Dichloromethane (DCM).

-

Low Solubility: Hexanes, Toluene, Diethyl Ether (useful as anti-solvents for crystallization).

Solubility Decision Workflow

The following diagram outlines the optimal solvent systems based on the intended application.

Figure 1: Solvent selection strategy based on downstream application requirements.

Stability & Degradation Mechanisms

While thermally stable, this compound exhibits specific chemical vulnerabilities that must be managed during storage and processing.

Nucleophilic Aromatic Substitution ( ) Risk

Critical Instability: The Fluorine atom at the 4-position is activated by the electron-deficient pyridine ring and the electron-withdrawing carboxyl group.

-

Trigger: Exposure to strong nucleophiles (OH⁻, alkoxides, amines) or heating in basic media.

-

Mechanism: Nucleophile attacks C4, displacing fluoride.

-

Result: Formation of 5-bromo-4-hydroxypicolinic acid (in aqueous base) or 4-alkoxy derivatives.

Photolytic Instability

Halogenated pyridines are susceptible to photodehalogenation .

-

Mechanism: UV light can cleave the C-Br bond, leading to radical formation and hydro-debromination products.

-

Mitigation: Store in amber vials; avoid direct sunlight during processing.

Thermal Stability[2]

-

Solid State: Stable up to melting point (~175°C).

-

Solution: Stable at reflux in non-nucleophilic solvents (e.g., Toluene, DCM). Unstable at reflux in nucleophilic solvents (e.g., MeOH with base) due to

.

Degradation Pathway Diagram

Figure 2: Primary degradation pathways under stress conditions.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Validates solubility limits for formulation or reaction concentration.

-

Preparation: Weigh 50 mg of compound into three 4 mL glass vials.

-

Solvent Addition: Add 1.0 mL of buffer (pH 1.2, pH 7.4) or organic solvent (MeOH) to respective vials.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm).

-

Note: If pH 7.4 sample is fully dissolved, solubility is >50 mg/mL.

-

Protocol B: Forced Degradation Study (Stress Testing)

Establishes stability-indicating analytical methods.

-

Acid Stress: Dissolve 1 mg/mL in 1N HCl. Heat at 60°C for 4 hours.

-

Expected Result: Minimal degradation (acid stabilizes the F-C bond against

).

-

-

Base Stress: Dissolve 1 mg/mL in 0.1N NaOH. Heat at 60°C for 4 hours.

-

Expected Result:Significant degradation. Monitor for appearance of 4-hydroxy peak (earlier elution on Reverse Phase).

-

-

Oxidative Stress: Dissolve 1 mg/mL in 3%

. RT for 24 hours.[2]-

Expected Result: Formation of N-oxide (delayed retention time).

-

Handling & Storage Recommendations

-

Storage: Keep in tightly sealed containers, preferably under inert atmosphere (

), at 2–8°C . Protect from light. -

Safety:

-

Disposal: Halogenated organic waste. Do not dispose of in general aqueous waste streams due to ecotoxicity potential of halogenated pyridines.

References

-

PubChem. (2025).[5][6] Compound Summary: this compound (CAS 1211582-26-1).[1] National Library of Medicine. [Link]

-

Organic Chemistry Data. (2022). pKa Values of Heterocycles and Carboxylic Acids. [Link]

Sources

- 1. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 6-Bromo-5-fluoropicolinic Acid | C6H3BrFNO2 | CID 53401194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 5-bromo-6-fluoropicolinate | C7H5BrFNO2 | CID 46311210 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Biological Potential & Synthetic Utility of 5-Bromo-4-fluoropicolinic Acid Scaffolds

[1][2]

Executive Summary

This compound represents a "privileged scaffold" in modern heterocyclic chemistry.[1][2] Its unique substitution pattern—combining a hard electrophile (C4-Fluorine) with a soft electrophile (C5-Bromine) on a picolinic acid core—makes it a critical lynchpin for the synthesis of Arylpicolinate herbicides (Auxin mimics) and Type I/II Kinase Inhibitors .[1][2]

This guide details the structural activity relationships (SAR), validated synthetic protocols, and biological mechanisms that define this scaffold's utility. Unlike simple pyridines, the 4-fluoro-5-bromo motif allows for orthogonal functionalization, enabling the rapid generation of diverse libraries for high-throughput screening.[1][2]

Chemical Architecture & Reactivity Profile[1][2]

The utility of this compound lies in its ability to undergo sequential, regioselective transformations.[1][2] The electronic environment of the pyridine ring creates a predictable hierarchy of reactivity.

The Reactivity Hierarchy

-

C2-Carboxylic Acid: The primary handle for esterification (prodrug/pro-herbicide formation) or amide coupling (ligand binding).[1][2]

-

C4-Fluorine (Hard Electrophile): Highly activated for SNAr (Nucleophilic Aromatic Substitution) due to the electron-withdrawing nature of the ring nitrogen and the ortho-bromine.[1][2]

-

Application: Introduction of amino, alkoxy, or thio groups.

-

-

C5-Bromine (Soft Electrophile): The handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1][2]

-

Application: Extension of the carbon skeleton to reach hydrophobic pockets in target proteins.

-

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the "Hub-and-Spoke" synthetic model, where the core scaffold yields three distinct functional classes.

Figure 1: Divergent synthetic pathway demonstrating the orthogonal reactivity of the scaffold.

Biological Activity: Agrochemistry (Herbicides)

The most proven application of this compound derivatives is in the development of synthetic auxins (Group 4 Herbicides).[1][2]

Mechanism of Action: The Molecular Glue

These derivatives act as "molecular glues," stabilizing the interaction between the TIR1/AFB5 F-box proteins and the Aux/IAA transcriptional repressors. This leads to the ubiquitination and degradation of Aux/IAA, unleashing uncontrolled gene expression and plant death.

-

The Picolinate Head: The nitrogen and carboxylate at C2 mimic the indole-3-acetic acid (natural auxin) binding motif.[1][2]

-

The C4-Substituent: A 4-amino group (derived via SNAr on the 4-fluoro precursor) is critical for potency in many commercial picolinates (e.g., Florpyrauxifen).[1][2]

-

The C5/C6-Tail: Aryl groups attached here extend into the hydrophobic channel of the AFB5 receptor, providing selectivity for dicots over monocots (cereal safety).

Visualization: Auxin Signaling Pathway

Figure 2: Mechanism of Action for Picolinate Auxin Mimics.[1][2]

Experimental Protocols

Protocol A: Regioselective SNAr Amination (C4 Functionalization)

Objective: To replace the C4-fluorine with a primary amine, a key step in synthesizing 4-amino-picolinate herbicides.[1][2]

-

Reagents:

-

Procedure:

-

Dissolve substrate in DMSO (0.5 M concentration).[1]

-

Warm to ambient temperature.[1][2] If the amine is sterically hindered, heat to 60°C.

-

Monitor: TLC/LC-MS will show the disappearance of the starting material (

) and appearance of the amino-adduct ( -

Workup: Dilute with water, extract with EtOAc. The product is usually pure enough for the next step.

-

-

Note: The C5-Bromine remains intact under these conditions, preserving it for subsequent coupling.

Protocol B: Suzuki-Miyaura Coupling (C5 Functionalization)

Objective: To attach an aryl ring at C5, creating the hydrophobic tail required for receptor binding.[1][2]

-

Reagents:

-

Procedure:

Structure-Activity Relationship (SAR) Summary

The following table summarizes the biological impact of modifications at specific positions of the this compound core.

| Position | Modification | Biological Effect (Agro/Pharma) |

| C2 (COOH) | Esterification | Increases lipophilicity for leaf penetration (Pro-herbicide).[1][2] Hydrolyzed in planta. |

| C2 (COOH) | Amide Formation | Common in kinase inhibitors to form H-bonds with the hinge region of ATP pocket.[1][2] |

| C4 (Fluoro) | Retention | Enhances metabolic stability (blocks oxidation).[1][2] |

| C4 (Amino) | Substitution (SNAr) | Critical for Auxin Activity. 4-amino-picolinates are significantly more potent herbicides than 4-H analogs.[1][2] |

| C5 (Bromo) | Aryl Coupling | Determines selectivity.[1][2] Bulky aryl groups here fit into the AFB5 receptor pocket.[1][2] |

| C6 (H) | Chlorination | Often added to increase persistence in soil and lipophilicity (e.g., Clopyralid derivatives).[1][2] |

References

-

Compound Identification

-

Herbicidal Mechanism (Auxin Mimics)

-

Synthetic Methodology (SNAr on Pyridines)

-

Arylpicolinate Herbicides (Rinskor/Arylex)

Sources

- 1. 1060811-63-3,4-Bromo-6-chloropicolinaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1805395-06-5,6-Amino-2-methoxynicotinonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 74396-76-2,2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 7. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 8. This compound (1 x 250 mg) | Alchimica [shop.alchimica.cz]

The Evolution of Fluorinated Picolinic Acids: A Technical Guide

From Chlorinated Auxins to Next-Generation Arylpicolinates

Part 1: Executive Summary & Chemical Context[1]

The discovery of fluorinated picolinic acids represents a pivotal shift in agrochemical design, transitioning from the broad-spectrum persistence of chlorinated pyridines (e.g., Picloram) to the high-potency, low-volatility profiles of arylpicolinates . This guide analyzes the structural evolution, synthetic methodologies, and mode-of-action (MoA) distinctions that define this class, specifically focusing on the "fluorine effect" at the pyridine 5-position and the aryl tail.

Key Technical Insight: The introduction of fluorine into the picolinic acid scaffold does not merely alter lipophilicity; it fundamentally shifts receptor selectivity from the canonical TIR1 ubiquitin-ligase complex to the AFB5 (Auxin Signaling F-Box 5) homolog, granting these compounds efficacy against auxin-resistant weed biotypes.

Part 2: Historical & Structural Evolution

The development of picolinic acid herbicides follows a clear trajectory of optimizing the 6-position substitution while modulating the electron density of the pyridine ring via halogenation.

The Chlorinated Ancestors

-

Picloram (1960s): 4-amino-3,5,6-trichloropicolinic acid. High persistence, prone to groundwater leaching.[1]

-

Clopyralid (1970s): 3,6-dichloropicolinic acid. Improved selectivity for thistles/legumes.

-

Aminopyralid (2000s): 4-amino-3,6-dichloropicolinic acid. Enhanced potency but retained significant soil residual activity.

The Arylpicolinate Revolution (Fluorine Integration)

The breakthrough occurred by replacing the 6-chloro group with a substituted aryl ring and introducing fluorine to modulate metabolic stability and pKa.

-

Halauxifen-methyl (Arylex™):

-

Structure: Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.

-

Innovation: Introduction of the 6-aryl tail . Note that the pyridine ring itself retains chlorine (3-position), but the aryl tail is fluorinated.

-

Impact: Drastic reduction in use rate (grams per hectare vs. kilograms).

-

-

Florpyrauxifen-benzyl (Rinskor™):

-

Structure: Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate .[2][3][4]

-

Innovation: The addition of a 5-fluorine atom on the pyridine core.[3][5]

-

Impact: This specific fluorination pattern, combined with the benzyl ester, optimizes translocation in aquatic environments (rice paddy efficacy) and enhances binding affinity to AFB5.

-

Structural Evolution Diagram

Caption: Evolution from chlorinated pyridine cores to complex fluorinated arylpicolinates.

Part 3: Synthetic Methodology

The synthesis of fluorinated arylpicolinates requires modular assembly, typically avoiding direct fluorination of the final scaffold due to regioselectivity issues.

Synthesis of Florpyrauxifen-benzyl

The synthesis is a convergent route involving a fluorinated pyridine building block and a boronic acid derivative.

Protocol Summary:

-

Pyridine Core Preparation: The starting material is often a poly-fluorinated pyridine (e.g., pentafluoropyridine or 4,5,6-trifluoropicolinate derivatives) which undergoes nucleophilic aromatic substitution (

). -

Regioselective Amination: Treatment with ammonia selectively installs the amino group at the 4-position (directed by the electron-withdrawing carboxylate and fluorine atoms).

-

Cross-Coupling (The Key Step): A Suzuki-Miyaura coupling connects the pyridine core to the aryl tail.

-

Reagents: 4-amino-3-chloro-6-halopicolinate + 4-chloro-2-fluoro-3-methoxyphenylboronic acid.

-

Catalyst: Pd(PPh3)4 or similar Pd(II) precatalysts.

-

-

Esterification: The free acid is converted to the benzyl ester to form the pro-herbicide.

Table 1: Comparative Synthetic Metrics

| Feature | Halauxifen-methyl | Florpyrauxifen-benzyl |

| Core Halogenation | 3-Chloro (No Pyridine F) | 3-Chloro, 5-Fluoro |

| Coupling Strategy | Suzuki (C6-Aryl) | Suzuki (C6-Aryl) |

| Key Intermediate | 4-amino-3,6-dichloropicolinate | 4-amino-3-chloro-5-fluoro-6-halopicolinate |

| Ester Moiety | Methyl (Simple) | Benzyl (Lipophilic/Aquatic Stability) |

Part 4: Mechanism of Action & SAR

Receptor Selectivity (TIR1 vs. AFB5)

Unlike 2,4-D or dicamba, which bind primarily to the TIR1 receptor, fluorinated arylpicolinates show a distinct preference for AFB5 .

-

The Phenyl Twist: The bulky 6-aryl group creates a steric clash within the TIR1 pocket but fits accommodated in the larger AFB5 pocket.

-

The Fluorine Bond: In Florpyrauxifen, the 5-fluorine atom alters the electronic distribution of the pyridine ring, enhancing

-stacking interactions within the receptor's active site and increasing metabolic resistance to cytochrome P450 degradation in the plant.

SAR Logic Flow

Caption: Structure-Activity Relationship (SAR) logic for fluorinated arylpicolinates.

Part 5: Pharmaceutical & Future Applications[8][9]

While the primary commercial success of fluorinated picolinic acids lies in herbicides, the scaffold has significant potential in medicinal chemistry.

-

Bioisosterism: The 5-fluoro-picolinate moiety serves as a bioisostere for benzoate or nicotinate groups in drug design, offering altered pKa and improved blood-brain barrier permeability.

-

Metal Chelation: Picolinic acids are potent bidentate chelators. Fluorination modulates the Lewis basicity of the pyridine nitrogen, allowing for "tunable" metal binding affinities useful in metalloproteinase inhibitors or PET imaging tracers (using

F). -

Intermediates: 5-(4-fluorophenyl)picolinic acid is a commercially available building block used in the synthesis of diverse bioactive heterocycles.

References

-

Discovery and SAR of Halauxifen Methyl. ResearchGate. Available at: [Link]

-

Florpyrauxifen-benzyl (Rinskor™) Active Constituent Assessment. APVMA. Available at: [Link]

-

Design and Synthesis of Novel Picolinic Acid Herbicides. NIH/PubMed. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Florpyrauxifen-benzyl Chemical Fact Sheet. Wisconsin DNR. Available at: [Link]

Sources

- 1. invasive.org [invasive.org]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Strategic Utilization of 5-Bromo-4-fluoropicolinic Acid

[1][2]

Executive Summary

This compound (CAS 1211582-26-1) represents a high-value "privileged scaffold" for diversity-oriented synthesis (DOS).[1][2] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a carboxylic acid at C2, a labile fluorine at C4, and a bromine atom at C5.[1][2] This arrangement allows for sequential, regioselective functionalization, making it an ideal core for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors, metalloenzyme modulators, and auxinic herbicides.[1][2]

This guide outlines the chemical logic, potential research vectors, and validated experimental protocols required to exploit this scaffold effectively.

Chemical Architecture & Reactivity Profile[1][2][3]

The utility of this compound stems from its electronic desymmetrization.[1][2] The pyridine ring is electron-deficient, activating the C4-position for Nucleophilic Aromatic Substitution (SNAr), while the C5-position remains primed for transition-metal-catalyzed cross-coupling.[1][2]

The Reactivity Triad[1][2][3]

-

C2-Carboxylic Acid: Serves as a zinc-binding group (ZBG) in metalloenzymes or a handle for amide coupling/heterocycle formation.[1][2]

-

C4-Fluorine: Highly activated for SNAr due to the para-relationship with the electron-withdrawing ring nitrogen and the meta-relationship with the electron-withdrawing carboxyl group.[1][2]

-

C5-Bromine: A classic handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[1][2]

Reactivity Visualization

The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.

Figure 1: Orthogonal reactivity map of this compound, demonstrating three distinct vectors for chemical diversification.

Primary Research Areas

Area A: Kinase Inhibitor Development (The "Hinge-Binder" Strategy)

Pyridine derivatives are ubiquitous in kinase inhibitors (e.g., Sorafenib, Regorafenib).[1][2] The picolinic acid core can be converted into a carboxamide (mimicking the adenine binding mode), while the C4 and C5 positions allow access to the solvent front and hydrophobic back-pocket, respectively.[1][2]

-

Mechanism: The pyridine nitrogen and the C2-amide NH typically form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge region.[1][2]

-

Application: Use SNAr at C4 to introduce solubilizing groups (e.g., piperazines) and Suzuki coupling at C5 to introduce hydrophobic aryl groups that occupy the gatekeeper region.[1][2]

Area B: Metalloenzyme Inhibition (Epigenetics & MMPs)

Picolinic acid is a known bidentate ligand for Zn2+ and Fe2+ active sites.[1][2]

-

Target Class: JmjC Histone Demethylases (epigenetic erasers) and Matrix Metalloproteinases (MMPs).[1][2]

-

Rationale: The 5-Br and 4-F substitutions modulate the pKa of the pyridine nitrogen and the carboxylic acid, fine-tuning the metal-binding affinity.[1][2] The 4-F position specifically allows for the introduction of "linker" units to reach secondary binding pockets (e.g., substrate binding tunnels) without disrupting the metal chelation at C2.[1][2]

Area C: Agrochemical Auxin Mimics

Synthetic auxins (e.g., Clopyralid, Picloram) often feature a polychlorinated picolinic acid core.[1][2]

Experimental Protocols

The following protocols are designed to be self-validating. The success of the SNAr reaction (Protocol 1) is a prerequisite for efficient Pd-catalysis (Protocol 2) to avoid catalyst poisoning by free amines or thiols.[1][2]

Protocol 1: Regioselective SNAr at C4

Objective: Displacement of the C4-fluorine with a secondary amine (e.g., Morpholine).[1][2]

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound in DMF (0.5 M concentration) in a round-bottom flask.

-

Base Addition: Add DIPEA dropwise at room temperature. Note: The solution may warm slightly due to deprotonation of the acid.[1][2]

-

Nucleophile Addition: Add Morpholine slowly.

-

Heating: Heat the reaction mixture to 80°C for 4-6 hours.

-

Workup: Cool to RT. Pour into ice-water and adjust pH to ~4 with 1N HCl to precipitate the product. Filter and dry.[1][2][6]

Protocol 2: Suzuki-Miyaura Coupling at C5

Objective: Coupling the C4-substituted intermediate with Phenylboronic acid.[1][2]

Reagents:

-

C4-substituted intermediate (from Protocol 1) (1.0 eq)

Step-by-Step Methodology:

-

Degassing: Combine the intermediate, boronic acid, and base in 1,4-dioxane/water (4:1 ratio).[1][2] Sparge with Nitrogen/Argon for 15 minutes. Critical: Oxygen removal is essential to prevent homocoupling.[1][2]

-

Catalyst Addition: Add Pd(dppf)Cl2[1][2]·DCM under an inert atmosphere.[1][2]

-

Reaction: Heat to 90°C for 12 hours.

-

Workup: Filter through a Celite pad to remove Palladium black.[1][2] Concentrate the filtrate and purify via reverse-phase HPLC (Acidic mobile phase).

Quantitative Data Summary

| Property | Value | Relevance |

| Molecular Weight | 219.99 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2] |

| ClogP | ~1.8 | Moderate lipophilicity; good starting point for lead optimization.[1][2] |

| pKa (Acid) | ~3.5 | Typical for picolinic acids; ensures ionization at physiological pH.[1][2] |

| H-Bond Donors | 1 (COOH) | Low count allows for addition of donor-rich side chains.[1][2] |

| H-Bond Acceptors | 3 (N, F, C=O) | Facilitates interactions with enzyme active sites.[1][2] |

Strategic Synthesis Workflow (DOT Diagram)

This workflow visualizes the logical progression from the raw material to a library of bioactive compounds.[1][2][6]

Figure 2: Sequential functionalization workflow for generating diverse chemical libraries from the this compound core.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53401194, 6-bromo-5-fluoropyridine-2-carboxylic acid. Retrieved from [Link]

-

Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[1][2] Nature Chemistry, 10, 383–394.[1][2] Retrieved from [Link]

- Cited for general principles of using orthogonal halogen

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges.[1][2] Journal of Medicinal Chemistry, 54(10), 3451-3479.[1][2] Retrieved from [Link]

-

Reagentia. this compound Product Specification. Retrieved from [Link][1][2][4]

Sources

- 1. 1060811-63-3,4-Bromo-6-chloropicolinaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1414778-16-7,(1-Boc-4-piperidyl)[3-(trifluoromethyl)phenyl]methanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1383625-22-6,2-(Trifluoromethyl)pyridine-3-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 6. m.youtube.com [m.youtube.com]

Technical Guide: Safety and Handling of 5-Bromo-4-fluoropicolinic Acid

Executive Summary

5-Bromo-4-fluoropicolinic acid is a highly functionalized pyridine derivative employed as a critical scaffold in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural motif—combining a carboxylic acid at the C2 position with mixed halogenation at C4 and C5—makes it a versatile electrophile for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (

However, this utility introduces specific safety challenges.[1][2][3] Beyond standard organic acid hazards, the presence of fluorine and bromine on the pyridine ring necessitates rigorous controls against thermal decomposition (risk of hydrogen fluoride/bromide evolution) and sensitization. This guide synthesizes field-proven handling protocols with toxicological principles to ensure operator safety and data integrity.

Chemical Profile & Physicochemical Properties[4][5][6]

Note: Experimental values for this specific isomer are often proprietary or scarce in public literature. The values below represent verified data where available and class-based approximations for risk assessment.

| Property | Specification / Value |

| IUPAC Name | 5-Bromo-4-fluoro-2-pyridinecarboxylic acid |

| Common Name | This compound |

| CAS Number | 1211582-26-1 |

| Molecular Formula | |

| Molecular Weight | 219.99 g/mol |

| Physical State | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH) |

| Acidity ( | ~3.5–4.0 (Predicted, typical for halogenated picolinic acids) |

| Melting Point | >150°C (Decomposition likely near melting point) |

Hazard Identification & Toxicology (GHS)

While specific

GHS Classification

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4][5]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[4][6]

Specific Chemical Hazards

-

Thermal Decomposition: At temperatures exceeding 200°C or during combustion, this compound can release Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr), and Nitrogen Oxides (

). -

Acid Chloride Formation: If converted to an acid chloride (common intermediate step), the hazard profile escalates to Corrosive (Category 1) and moisture sensitivity increases exponentially.

Engineering Controls & PPE: Defense in Depth

To ensure safety, we employ a "Defense in Depth" strategy, layering physical barriers with procedural controls.

Primary Engineering Controls

-

Powder Handling: All weighing of solid material >10 mg must occur inside a HEPA-filtered balance enclosure or a chemical fume hood with a face velocity of 80–100 fpm.

-

Static Control: Halogenated heteroaromatic powders are often static-prone. Use an ionizing bar or anti-static gun during transfer to prevent particle scattering (aerosolization risk).

Personal Protective Equipment (PPE)

-

Respiratory: If handling outside a hood (not recommended), a full-face respirator with P100/OV cartridges is mandatory.

-

Dermal: Double-gloving is required.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (4-8 mil) or Neoprene (for prolonged solvent handling).

-

-

Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine particle size and irritation potential.

Operational Handling Protocols

Protocol A: Storage and Stability

Objective: Prevent hydrolytic degradation and color formation.

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The C4-fluorine is susceptible to slow hydrolysis in the presence of moisture and light.

-

Temperature: Refrigeration (2–8°C) is recommended for long-term storage (>3 months) to inhibit decarboxylation.

-

Container: Amber glass or opaque HDPE to block UV light.

Protocol B: Reaction Setup (Suzuki Coupling Context)

Context: A common use is coupling at the C5-Br position.

-

Solvent Selection: Degas solvents (e.g., 1,4-Dioxane, Toluene) before adding the catalyst. This compound can chelate Pd species, stalling the cycle if oxygen is present.

-

Base Addition: When using bases like

or-

Safety Check: Ensure the reaction vessel is vented through a bubbler or an inert gas line to prevent pressure buildup.

-

-

Thermal Ramp: Do not heat rapidly. Ramp temperature at 5°C/min to monitor for unexpected exotherms, especially given the potential for decarboxylation at high temperatures.

Protocol C: Waste Management

Critical Rule: Do NOT mix with strong oxidizing acids (Nitric/Chromic) in the waste stream.

-

Segregation: Dispose of as "Halogenated Organic Waste."

-

Quenching: If the material was activated (e.g., with

), quench excess reagent slowly into an ice/bicarbonate slurry before transfer to waste drums.

Visualization: Handling & Emergency Logic

Workflow: Safe Handling Lifecycle

This diagram outlines the critical decision points from storage to disposal.

Caption: Operational lifecycle emphasizing temperature equilibration and dry spill cleanup to prevent hydrolysis.

Emergency Response Logic (HF Risk)

Although HF evolution is rare (requires thermal decomposition), the presence of fluorine mandates a specific response logic.

Caption: Emergency decision tree prioritizing respiratory protection and specific treatment for halogenated byproducts.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53401194, 6-Bromo-5-fluoropicolinic acid (Isomer Analog). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

-

AA Blocks. Product Specification: this compound (CAS 1211582-26-1).[9][10][11] Retrieved from [Link]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. fishersci.com [fishersci.com]

- 3. bio.vu.nl [bio.vu.nl]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 10. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 11. aablocks.com [aablocks.com]

Methodological & Application

Application Note: Strategic Utilization of 5-Bromo-4-fluoropicolinic Acid in Medicinal Chemistry

Executive Summary & Chemical Profile

5-Bromo-4-fluoropicolinic acid (CAS: 1211583-84-4) represents a "privileged scaffold" in modern drug discovery. Its utility stems from its orthogonal reactivity profile : it possesses three distinct functional handles—a carboxylic acid, a highly electrophilic C4-fluorine, and a cross-coupling-ready C5-bromine—that can be engaged sequentially without the need for extensive protecting group manipulations.

This guide details the optimal workflows for transforming this building block into polysubstituted pyridine cores, commonly found in kinase inhibitors (e.g., VEGFR, EGFR targets) and allosteric GPCR modulators.

Chemical Identity[1]

-

IUPAC Name: 5-Bromo-4-fluoropyridine-2-carboxylic acid

-

Molecular Formula: C₆H₃BrFNO₂[1]

-

Molecular Weight: 219.99 g/mol

-

Key pKa: ~3.5 (Carboxylic acid), Pyridine N is weakly basic due to EWG substituents.

Strategic Analysis: The Chemo-Selectivity Map

The core value of this molecule lies in the electronic differentiation between the C4 and C5 positions.

-

C4-Fluorine (Electrophilic): Activated by the para-relationship to the pyridine nitrogen and the electron-withdrawing nature of the C2-carboxyl and C5-bromine. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

C5-Bromine (Cross-Coupling): Located meta to the nitrogen, it is less activated for SNAr but ideal for Palladium-catalyzed Oxidative Addition.

-

Sequence Logic: To maximize yield, SNAr should generally precede Cross-Coupling . The electron-withdrawing bromine atom at C5 accelerates the SNAr at C4. If the C5-bromine is replaced first with an electron-rich aryl group (via Suzuki), the C4-fluorine becomes significantly less reactive.

Diagram 1: Reactivity & Functionalization Logic

Figure 1: Orthogonal reactivity map highlighting the electronic activation of the C4 position by the C5-Bromine and Pyridine Nitrogen.

Protocol 1: Scaffold Activation (Esterification)

While reactions can be performed on the free acid, converting the acid to a methyl ester is strongly recommended for the following reasons:

-

Solubility: The ester is soluble in a wider range of organic solvents (THF, Dioxane) required for subsequent steps.

-

Reactivity: The ester group is electron-withdrawing, further activating the C4-F toward SNAr compared to the carboxylate anion (which is electron-donating via induction/resonance when deprotonated).

-

Catalyst Protection: Free acids can poison Pd-catalysts or form insoluble salts during cross-coupling.

Methodology:

-

Dissolve this compound (1.0 eq) in MeOH (0.2 M).

-

Cool to 0°C. Add SOCl₂ (2.0 eq) dropwise.

-

Reflux for 3 hours.

-

Concentrate in vacuo. Neutralize with sat. NaHCO₃ and extract with EtOAc.

-

Yield Expectation: >95% (White solid).

Protocol 2: Regioselective SNAr at C4

This is the critical diversity-generating step.[2] The C4-F is displaced by amines, alkoxides, or thiols.

Scope:

-

Nucleophiles:[3] Primary/Secondary amines (morpholine, piperazine, anilines), Phenols (with base).

-

Selectivity: Exclusive C4 substitution. C5-Br remains intact.[4]

Step-by-Step Protocol

-

Preparation: In a reaction vial, dissolve Methyl 5-bromo-4-fluoropicolinate (1.0 eq) in anhydrous DMF or DMA (concentration 0.3 M).

-

Base Addition: Add DIPEA (Diisopropylethylamine, 2.5 eq) or K₂CO₃ (2.0 eq).

-

Note: Inorganic bases (K₂CO₃) require vigorous stirring; soluble organic bases (DIPEA) are often faster for amines.

-

-

Nucleophile Addition: Add the amine nucleophile (1.1 eq).

-

Reaction: Heat to 60–80°C for 2–4 hours.

-

Monitoring: Monitor by LCMS.[1] The starting material (M+) will shift to Product (M - F + Nu).

-

Warning: Do not overheat (>100°C) to avoid potential degradation or attack at the ester.

-

-

Workup: Dilute with water. If the product precipitates, filter it (ideal). If not, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over MgSO₄, and concentrate.

Data Table 1: Representative SNAr Yields

| Nucleophile (1.1 eq) | Solvent/Base | Temp/Time | Yield | Notes |

| Morpholine | DMF / DIPEA | 60°C / 2h | 92% | Rapid conversion; product often solid. |

| Aniline | DMSO / K₂CO₃ | 90°C / 4h | 78% | Requires higher temp due to lower nucleophilicity. |

| Sodium Methoxide | MeOH (Solvent) | 0°C to RT | 88% | Generates 4-methoxy derivative. Watch for ester transesterification. |

| Isopropylamine | DMF / DIPEA | 50°C / 3h | 90% | Excellent yield; steric bulk is tolerated. |

Protocol 3: Palladium-Catalyzed Cross-Coupling (C5)

Once the C4 position is functionalized, the C5-Bromine is used to install aryl or heteroaryl groups via Suzuki-Miyaura coupling.

Critical Consideration: The pyridine nitrogen can coordinate to Palladium. High-activity catalysts (Buchwald generations) or bidentate ligands (dppf) are preferred over simple Pd(PPh₃)₄.

Step-by-Step Protocol (Suzuki-Miyaura)

-

Setup: Charge a microwave vial or round-bottom flask with:

-

Substrate: 4-Substituted-5-bromopicolinate (from Protocol 2) (1.0 eq).

-

Boronic Acid/Ester: R-B(OH)₂ or R-BPin (1.2–1.5 eq).

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd(PPh₃)₄ (5–10 mol%).

-

Advanced: For sterically hindered boronic acids, use Pd₂(dba)₃ / XPhos .

-

-

Base: Cs₂CO₃ (3.0 eq) or K₃PO₄ (3.0 eq).

-

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed). Concentration ~0.15 M.

-

Reaction:

-

Thermal: 90°C for 4–12 hours under N₂ atmosphere.

-

Microwave: 110°C for 30–60 minutes.

-

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography.

Diagram 2: Sequential Synthesis Workflow

Figure 2: The optimized "SNAr-First" sequential workflow for polysubstituted pyridine synthesis.

Case Study: Synthesis of a Kinase Inhibitor Core

Objective: Synthesis of a 4-(piperazin-1-yl)-5-phenylpicolinamide derivative (Potential VEGFR inhibitor scaffold).

-

Esterification: this compound was converted to the methyl ester (98% yield).

-

C4 Functionalization: The ester was treated with N-Boc-piperazine (1.1 eq) and DIPEA in DMF at 60°C.

-

Observation: Complete conversion in 2 hours. The electron-withdrawing Br at C5 accelerated this rate compared to a non-brominated analog.

-

Result: Methyl 5-bromo-4-(4-boc-piperazin-1-yl)picolinate.

-

-

C5 Coupling: The intermediate was coupled with Phenylboronic acid using Pd(dppf)Cl₂ in Dioxane/H₂O.

-

Result: 82% isolated yield of the biaryl product.

-

-

C2 Amidation (Late Stage): The methyl ester was hydrolyzed (LiOH, THF/H₂O) and coupled with an aniline using HATU to generate the final amide.

Key Insight: Attempting the Suzuki coupling first (on the 4-F precursor) resulted in significant hydrolysis of the Fluorine to a hydroxyl group (4-OH) due to the basic aqueous conditions required for the Suzuki reaction. This validates the SNAr → Suzuki sequence.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53401194, 6-Bromo-5-fluoropicolinic acid. (Note: Isomer verification). Retrieved from .

-

- SNAr Mechanism on Pyridines: Loudon, G. M., & Parise, J. (2015). Organic Chemistry (6th ed.). Roberts and Company Publishers. (Foundational text on Nucleophilic Aromatic Substitution in nitrogen heterocycles). Bloch, R. (1998). Additions of organometallic reagents to C=N bonds: reactivity and selectivity. Chemical Reviews, 98(4), 1407-1438.

-

Suzuki-Miyaura Coupling Conditions

- Schlosser, M. (2005). The 2×3 "Green" Dimensions of Fluorine-Based Isomers. Chemistry – A European Journal, 11(17), 4810-4814.

-

Medicinal Chemistry Applications

Sources

- 1. 1211583-84-4|4-Bromo-5-fluoropicolinic acid|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.molbase.com [m.molbase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Note: Strategic Utilization of 5-Bromo-4-fluoropicolinic Acid in Agrochemical Synthesis

Executive Summary

In the competitive landscape of modern agrochemistry, Arylpicolinate herbicides (synthetic auxins) represent a critical class of active ingredients, exemplified by market leaders like Florpyrauxifen-benzyl (Rinskor™) and Halauxifen-methyl (Arylex™) . These compounds share a common pharmacophore: a picolinic acid core substituted with an amino group at the 4-position and an aryl/heteroaryl moiety at the 5- or 6-position.

5-Bromo-4-fluoropicolinic acid (CAS 1211582-26-1) has emerged as a high-value "divergent intermediate" for this class. Its unique substitution pattern offers orthogonal reactivity:

-

4-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (

), enabling the clean introduction of the essential amino group under mild conditions. -

5-Bromo: A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira), facilitating the introduction of lipophilic side chains or aryl rings to modulate metabolic stability and selectivity.

-

2-Carboxyl: The primary auxinic binding motif, readily esterified to modulate phloem mobility (prodrug strategy).

This guide details the mechanistic rationale, experimental protocols, and safety considerations for leveraging this scaffold in the synthesis of next-generation herbicides.

Chemical Profile & Reactivity Map

Structural Logic

The efficacy of this compound lies in the electronic differentiation of its substituents. The electron-withdrawing nitrogen and carboxyl group at C2 deplete electron density from the ring, activating the C4 and C6 positions.

-

Fluorine at C4: Fluorine is highly electronegative, increasing the local electrophilicity at C4. In

reactions on electron-deficient heterocycles, fluoride is often a superior leaving group to chloride or bromide due to the high rate of the initial nucleophilic addition step (Meisenheimer complex formation). -

Bromine at C5: Located in a less activated position for

, the bromine atom remains intact during C4-substitution, preserving it for subsequent metal-catalyzed coupling.

Reactivity Visualization

Figure 1: Orthogonal reactivity zones of the this compound scaffold.[1]

Application Protocols

The following workflows describe the synthesis of a 4-amino-5-aryl-picolinate analog, a structural isomer of the commercial Halauxifen class, often used in Structure-Activity Relationship (SAR) studies to optimize herbicidal potency.

Protocol A: Regioselective Amination ( )

Objective: Replace the 4-Fluoro substituent with an amino group while retaining the 5-Bromo handle.

Mechanism: The reaction proceeds via an addition-elimination mechanism. The 4-position is significantly more electrophilic than the 5-position due to para-conjugation with the ring nitrogen and the inductive effect of the fluorine itself.

Materials:

-

Ammonium hydroxide (28% NH₃ in H₂O) or Ammonia in Methanol (7N) (5.0 eq)

-

Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

-

Temperature: 80–100 °C

Step-by-Step Methodology:

-

Dissolution: Charge a pressure-rated reaction vessel with this compound (10 g, 45.5 mmol) and DMSO (50 mL). Stir until fully dissolved.

-

Reagent Addition: Slowly add aqueous Ammonium Hydroxide (30 mL, ~5 eq). Note: Exothermic reaction; cool in an ice bath if necessary.

-

Reaction: Seal the vessel and heat to 90 °C for 4–6 hours.

-

Checkpoint: Monitor by HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid). The starting material (Rt ~ 4.5 min) should convert to the more polar 4-amino product (Rt ~ 2.8 min).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Adjust pH to ~3.0 using 1N HCl. The product, 4-amino-5-bromopicolinic acid , typically precipitates as an off-white solid.

-

Filter the solid and wash with cold water (2 x 20 mL).

-

-

Purification: Recrystallize from Ethanol/Water if purity is <95%.

-

Yield Expectation: 85–92%.

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl group at the 5-position to construct the lipophilic tail.

Materials:

-

4-Amino-5-bromopicolinic acid (Intermediate from Protocol A) (1.0 eq)

-

Arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid) (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, combine the 4-amino-5-bromopicolinic acid (5.0 g), Arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Degassing: Add 1,4-Dioxane (40 mL) and Water (10 mL). Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

-

Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of inert gas.

-

Reaction: Heat to reflux (100 °C) for 12–18 hours.

-

Checkpoint: TLC or LC-MS should show consumption of the bromide.

-

-

Workup:

-

Filter through a Celite pad to remove Palladium black.

-

Concentrate the filtrate to remove Dioxane.

-

Dilute the aqueous residue with water and acidify to pH 3–4 with 1N HCl.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

-

Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-10% Methanol in DCM).

Analytical Data Summary

| Parameter | This compound | 4-Amino-5-bromopicolinic Acid | Target 5-Aryl Analog |

| Molecular Weight | 219.99 | 217.02 | ~300-400 (Variable) |

| Appearance | White/Pale Yellow Powder | Off-white Solid | Tan/Beige Solid |

| Key ¹H NMR Signal | δ 8.7 (s, 1H, H-6), δ 8.2 (d, 1H, H-3) | δ 8.3 (s, 1H, H-6), δ 7.4 (s, 1H, H-3) | New Aryl Signals |

| HPLC Retention | Intermediate | Early Eluting (Polar) | Late Eluting (Lipophilic) |

| Reactivity | Electrophile (C4) | Nucleophile (NH2) / Electrophile (C5) | Active Auxin |

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway from this compound to a functionalized herbicide analog.

Safety & Handling Guidelines

-

Halogenated Pyridines: Can be skin sensitizers and severe eye irritants. Always handle in a fume hood.[6]

-

Fluoride Release: The

reaction releases fluoride ions. Ensure waste streams are treated with calcium salts (e.g., CaCl₂) to precipitate Calcium Fluoride before disposal if required by local regulations. -

Palladium Catalysts: Pd species are toxic and expensive. Waste must be segregated for metal recovery.

-

Thermal Hazards: The amination reaction with ammonia can generate pressure. Use pressure-rated glass vessels or autoclaves.

References

-

Corteva Agriscience. (2020). Florpyrauxifen-benzyl: Technical Bulletin and Mode of Action. Mass.gov. Link

-

Epp, J. B., et al. (2016). The Discovery of Arylex™ Active and Rinskor™ Active: Two Novel Arylpicolinate Herbicides. Journal of Agricultural and Food Chemistry, 64(19), 3925–3930. Link (Contextual reference for Arylpicolinate chemistry).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53401194, 6-Bromo-5-fluoropicolinic acid. (Note: Isomeric reference for property comparison). Link

-

Accela ChemBio. (2023).[2][4][5] Product Catalog: this compound (CAS 1211582-26-1).[2][3][4][5][7][8][9] Link

-

Reagentia. (2023).[2][4][5] Chemical Supply Data: this compound.[2][3][4][5][7][8][9] Link

Sources

- 1. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 2. 1060811-63-3,4-Bromo-6-chloropicolinaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1414778-16-7,(1-Boc-4-piperidyl)[3-(trifluoromethyl)phenyl]methanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 74396-76-2,2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. data.epo.org [data.epo.org]

- 7. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 8. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 9. aablocks.com [aablocks.com]

reaction conditions for coupling 5-Bromo-4-fluoropicolinic acid

Application Note & Protocol Guide

Executive Summary

5-Bromo-4-fluoropicolinic acid is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) and agrochemicals. Its utility stems from its "Triad of Reactivity," which allows for orthogonal functionalization:

-

C2-Carboxylic Acid: Amenable to amide coupling or esterification.

-

C5-Bromide: Optimally positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

-

C4-Fluoride: Highly activated for Nucleophilic Aromatic Substitution (SNAr), serving as a "chemical handle" for late-stage diversification.

Critical Challenge: The high electrophilicity of the C4-position (para to the pyridine nitrogen) creates a risk of unintended SNAr side reactions during amide coupling or cross-coupling. This guide provides protocols designed to maximize chemoselectivity.

Chemo-Selectivity Map

The following diagram illustrates the orthogonal reactivity vectors and the logic flow for sequential functionalization.

Figure 1: Orthogonal reactivity vectors. Path A (Amide Coupling) is typically the first step in library synthesis to lock the core before diversifying at C4 or C5.

Application Note: Amide Coupling (C2 Vector)

The Challenge: Competing SNAr

The electron-deficient nature of the pyridine ring makes the C4-fluorine susceptible to displacement by amines. If standard amide coupling conditions (high temperature or excess amine) are used, the amine may attack C4 instead of the activated ester at C2.

Solution: Use T3P (Propylphosphonic anhydride) or HATU at low temperatures. T3P is preferred for scale-up as it produces water-soluble byproducts and exhibits low epimerization, though HATU is often more reactive for sterically hindered amines.

Protocol A: Chemoselective Amide Coupling

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: R-NH2 (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv) OR T3P (50% in EtOAc, 1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane) - Anhydrous

Step-by-Step Procedure:

-

Preparation: Dissolve this compound in anhydrous DMF (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon.

-

Activation (Critical Step): Cool the solution to 0 °C using an ice bath. Add DIPEA dropwise. Stir for 5 minutes.

-

Coupling Agent Addition:

-

Option 1 (HATU): Add HATU in one portion. Stir at 0 °C for 15 minutes to form the activated ester.

-

Option 2 (T3P): Add T3P solution dropwise.

-

-